Lithium trimethylsilanolate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

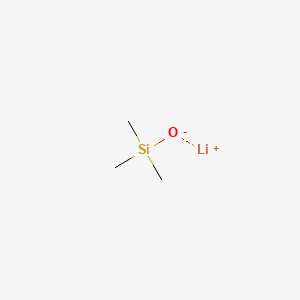

Lithium trimethylsilanolate, also known as Trimethylsilanol lithium salt, is a chemical compound with the linear formula (CH3)3SiOLi . It has a molecular weight of 96.13 . It is equivalent to LiO and is soluble in organic solvents . It is used for non-aqueous hydrolysis of esters, acyl halides, etc .

Molecular Structure Analysis

The molecular structure of this compound is represented by the SMILES string [Li+].CSi©[O-] and the InChI string 1S/C3H9OSi.Li/c1-5(2,3)4;/h1-3H3;/q-1;+1 . The exact spatial configuration or 3D structure is not provided in the search results.Physical And Chemical Properties Analysis

This compound has a molecular weight of 96.13 . It is a liquid in form . More specific physical and chemical properties such as melting point, boiling point, and density are not provided in the search results.Scientific Research Applications

Enhanced Process and Composition Control in Atomic Layer Deposition

Lithium trimethylsilanolate (LiTMSO) is utilized in atomic layer deposition (ALD) processes. Its application allows for enhanced process and composition control in the deposition of lithium-containing materials, such as Li₂CO₃, LixSiyOz, and LixAlyOz. LiTMSO offers a broader range to vary the Li:Al ratio in these depositions, demonstrating superiority over other commonly used precursors (Ruud et al., 2017).

Synthesis of α-Hydroxy Ketones

LiTMSO, in its lithiated lithium carbonate form, is used in a one-pot synthesis process. This method hydroxymethylates esters, dimethylamides, acid chlorides, and nitriles, converting them into corresponding hydroxymethyl carbonyl compounds. This synthesis is significant in the conversion of RCOX → RCOCH₂OH (Katritzky & Sengupta, 1987).

Crystal Structures of Alkali Trimethylsilanolates

The crystal structures of alkali trimethylsilanolates, including this compound, have been determined using X-ray powder data. These compounds form tetrameric and hexameric structures, contributing to the understanding of their molecular and crystalline formations (Weiss, Hoffmann, & Grützmacher, 1970).

Oxidative Coupling to Produce Polysilanes

Lithium 2-mesityl-, adamantyl-, and tert-butyl-1,1-bis(trimethylsilyl)-1-silen-2-olate undergoes oxidative coupling with palladium dichloride to form bis(acyl)-substituted polysilanes. This process has enabled the first synthesis of such compounds, indicating a potential application in material science and organometallic chemistry (Ohshita, Masaoka, & Ishikawa, 1996).

Silylation of Monoaromatic Hydrocarbons

In the presence of lithium, trimethylchlorosilane reacts with monoaromatic mono- or disubstituted hydrocarbons to yield 1,4-disilyl derivatives. This process is significant in the synthesis of new compounds, showcasing the reactivity of this compound in organic synthesis (Laguerre, Dunogues, Calas, & Duffaut, 1976).

Safety and Hazards

Future Directions

Mechanism of Action

Target of Action

Lithium salts have been extensively studied for their neuroprotective effects . They act on multiple neuropathological targets, such as reducing amyloid deposition and tau phosphorylation, enhancing autophagy, neurogenesis, and synaptic plasticity, regulating cholinergic and glucose metabolism, inhibiting neuroinflammation, oxidative stress, and apoptosis, while preserving mitochondrial function .

Mode of Action

Lithium salts have been shown to have neuroprotective properties in alzheimer’s disease by acting on multiple neuropathological targets .

Biochemical Pathways

Lithium salts have been shown to modulate the production and clearance of aβ by inhibiting bace-1 expression, reducing app phosphorylation levels, decreasing γ-secretase activity, upregulating the bbb microvessel efflux transporter lrp1, and increasing csf bulk-flow .

Result of Action

Lithium salts have been shown to have neuroprotective effects in alzheimer’s disease by acting on multiple neuropathological targets .

Action Environment

It has been used for the deposition of li 2 co 3, li x si y o z, and li x al y o z in the temperature range 200–300 °c .

properties

| { "Design of the Synthesis Pathway": "The synthesis of Lithium trimethylsilanolate can be achieved through the reaction of trimethylsilanol with lithium hydride in anhydrous diethyl ether.", "Starting Materials": [ "Trimethylsilanol", "Lithium hydride", "Anhydrous diethyl ether" ], "Reaction": [ "Add lithium hydride to anhydrous diethyl ether and stir until dissolved", "Slowly add trimethylsilanol to the solution while stirring", "Heat the mixture to reflux for several hours", "Allow the mixture to cool to room temperature", "Filter the resulting precipitate and wash with diethyl ether", "Dry the product under vacuum" ] } | |

CAS RN |

2004-14-0 |

Molecular Formula |

C3H10LiOSi |

Molecular Weight |

97.2 g/mol |

IUPAC Name |

lithium;trimethyl(oxido)silane |

InChI |

InChI=1S/C3H10OSi.Li/c1-5(2,3)4;/h4H,1-3H3; |

InChI Key |

LQIZMOLWEQTWCW-UHFFFAOYSA-N |

SMILES |

[Li+].C[Si](C)(C)[O-] |

Canonical SMILES |

[Li].C[Si](C)(C)O |

Other CAS RN |

2004-14-0 |

Pictograms |

Corrosive |

Related CAS |

1066-40-6 (Parent) |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.